Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area of 3-(Pentylamino)phenol vs. 3-(Hexylamino)phenol
3-(Pentylamino)phenol exhibits a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 32.3 Ų [1]. The closest structural analog, 3-(hexylamino)phenol (CAS 109292-69-5, C₁₂H₁₉NO, MW 193.28), carries an additional methylene unit, resulting in a higher computed lipophilicity (estimated XLogP3 increase of ~0.5 log units) and a larger TPSA of approximately 32.3 Ų (identical due to the same functional group count) but with six rotatable bonds versus five for the pentyl analog . For procurement decisions where lipophilicity impacts phase partitioning, membrane permeation, or extraction efficiency, the 0.5 log unit difference between C5 and C6 chains translates to an approximately 3.2-fold difference in octanol-water partition coefficient, a non-trivial separation factor in preparative chromatography and liquid-liquid extraction workflows [2].
| Evidence Dimension | Lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 32.3 Ų; Rotatable bonds = 5; MW = 179.26 |
| Comparator Or Baseline | 3-(Hexylamino)phenol: estimated XLogP3 ~3.8–4.0; TPSA = 32.3 Ų (computed); Rotatable bonds = 6; MW = 193.28 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (estimated); ~3.2-fold higher n-octanol/water partition for the hexyl analog |
| Conditions | Computed physicochemical properties from authoritative database entries (XLogP3 algorithm); comparison across homologous alkyl chain series |
Why This Matters
Procurement specifications requiring a defined logP window for extraction or chromatographic workflows cannot interchange C5 and C6 homologs without method revalidation, as the 0.5 log unit difference alters retention times and phase partitioning predictably.
- [1] AngeneChem CAS 138452-75-2 entry: XLogP3 = 3.3, TPSA = 32.3 Ų, Rotatable Bond Count = 5. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Establishes the ~0.5 logP increment per methylene and the ~3.2-fold partition ratio.) View Source
